Home > Products > Screening Compounds P93308 > Tubulin/HDAC-IN-2
Tubulin/HDAC-IN-2 -

Tubulin/HDAC-IN-2

Catalog Number: EVT-15276273
CAS Number:
Molecular Formula: C21H19FN2O4
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tubulin/HDAC-IN-2 is a compound that serves as a dual inhibitor targeting tubulin and histone deacetylases. This compound has gained attention in cancer research due to its potential to disrupt microtubule dynamics and inhibit histone deacetylation, both of which are crucial for cancer cell proliferation and survival. The development of such dual inhibitors aims to enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy.

Source and Classification

The compound is synthesized from a series of α-phthalimido-substituted chalcones, which are hybrid molecules designed to exhibit dual inhibitory properties against tubulin and histone deacetylases. These compounds are classified under the broader category of anticancer agents, specifically targeting the pathways involved in cell cycle regulation and apoptosis.

Synthesis Analysis

Methods

The synthesis of Tubulin/HDAC-IN-2 involves several key steps:

  1. Starting Material: The synthesis begins with phthalimide, which undergoes reduction using zinc dust in the presence of copper sulfate.
  2. Cyclization: The reduced product is then cyclized to form phthalide.
  3. Formation of Key Intermediates: This intermediate reacts with potassium phthalimide in dimethylformamide to yield α-phthalimido-o-toluic acid.
  4. Conversion to Acyl Chloride: Treatment with thionyl chloride converts the acid into α-phthalimido-o-toluoyl chloride.
  5. Final Product Formation: This acyl chloride is then reacted with 4-amino-acetophenone in the presence of triethylamine, yielding the final product with high yield (approximately 92%) .

Technical Details

The synthesized compounds were characterized using various spectroscopic techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tubulin/HDAC-IN-2 features an α-phthalimido moiety linked to a chalcone backbone. The specific arrangement allows for interactions at both the colchicine binding site on tubulin and the active site of histone deacetylases.

  • Molecular Formula: C₁₈H₁₅N₁O₃
  • Molecular Weight: Approximately 295.32 g/mol
  • Key Functional Groups: Phthalimide, carbonyl groups, and aromatic rings contribute to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction pathways involve:

  1. Inhibition of Tubulin Polymerization: The compound exhibits significant inhibitory activity against β-tubulin polymerization, which is critical for microtubule dynamics.
  2. Histone Deacetylase Inhibition: It also inhibits histone deacetylases, particularly HDAC1 and HDAC2, leading to increased acetylation of histones and modulation of gene expression related to cell cycle and apoptosis .

Reaction Mechanisms

  • The IC₅₀ values for tubulin polymerization inhibition range from 2.32 μM to 3.68 μM for various hybrids, indicating potent activity compared to reference compounds .
  • For HDAC inhibition, the IC₅₀ values for HDAC1 and HDAC2 range from 0.22 μM to 0.49 μM, demonstrating robust efficacy .
Mechanism of Action

Process and Data

The mechanism by which Tubulin/HDAC-IN-2 exerts its effects involves:

  1. Microtubule Disruption: By binding to tubulin at the colchicine site, it prevents proper microtubule assembly, leading to cell cycle arrest at the G2/M phase.
  2. Gene Regulation: Inhibiting histone deacetylases results in hyperacetylation of histones, altering chromatin structure and enhancing transcription of pro-apoptotic genes while repressing anti-apoptotic factors .

Supporting Data

In vitro studies have shown that this compound can induce significant apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), supporting its potential as an effective anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic carbonyl groups.

Relevant analyses indicate that these properties contribute significantly to its bioavailability and interaction kinetics within biological systems .

Applications

Scientific Uses

Tubulin/HDAC-IN-2 has several promising applications in scientific research:

  1. Cancer Therapy: As a dual inhibitor, it holds potential for treating various cancers by targeting two critical pathways involved in tumor growth and survival.
  2. Research Tool: It can be utilized in studies aimed at understanding microtubule dynamics and epigenetic regulation through histone modification.
  3. Drug Development: The design principles derived from this compound may guide the development of new therapeutics targeting similar pathways in cancer biology .
Introduction to Dual-Target Inhibition in Oncology Therapeutics

Rationale for Dual Tubulin/HDAC Inhibition in Multifactorial Cancer Pathogenesis

Cancer pathogenesis involves dysregulated signaling networks and epigenetic adaptations that enable uncontrolled proliferation, evasion of apoptosis, and therapeutic resistance. Single-target agents often fail to durably suppress these multifactorial processes, leading to treatment failure. Dual-targeting inhibitors represent a paradigm shift by concurrently disrupting complementary oncogenic pathways. The co-inhibition of tubulin and histone deacetylases (HDACs) addresses two fundamental pillars of cancer biology:

  • Cytoskeletal Dynamics: Tubulin polymerizes into microtubules, which are essential for mitotic spindle assembly, intracellular transport, and cellular motility. Microtubule-targeting agents (MTAs) like vinca alkaloids or taxanes disrupt mitosis but face limitations due to systemic toxicity and multidrug resistance (MDR) mediated by efflux transporters like P-glycoprotein [1] [3].
  • Epigenetic Dysregulation: HDACs remove acetyl groups from histones and non-histone proteins (e.g., tubulin, HSP90), altering gene expression and protein function. Overexpression of HDAC isoforms (e.g., HDAC1/2/6) is oncogenic across solid and hematologic malignancies [6] [7]. While FDA-approved HDAC inhibitors (e.g., vorinostat) show efficacy, their narrow therapeutic windows and isoform non-specificity limit utility [6].

Tubulin/HDAC dual inhibitors circumvent these constraints by:

  • Overcoming Resistance: Simultaneous targeting reduces the propensity for cancer cells to develop evasion mechanisms. For example, HDAC inhibition downregulates MDR1 expression, enhancing intracellular retention of tubulin inhibitors [1] [8].
  • Broadening Anticancer Scope: Dual inhibitors concurrently suppress tumor proliferation, angiogenesis, and metastasis by disrupting interdependent pathways [5] [10].
  • Simplifying Pharmacokinetics: Single-molecule entities avoid drug–drug interactions and compliance issues inherent in combination therapies [2] [3].

Table 1: Limitations of Single-Target Agents vs. Advantages of Dual Tubulin/HDAC Inhibitors

AspectSingle-Target AgentsDual Tubulin/HDAC Inhibitors
Resistance DevelopmentHigh (MDR, altered target expression)Reduced (synergistic target disruption)
Therapeutic ScopeNarrow (focused on proliferation OR epigenetics)Broad (proliferation, angiogenesis, metastasis)
PharmacokineticsPredictable but risk of drug interactionsSimplified (single-entity metabolism)
Clinical EfficacyModest in advanced/metastatic diseaseEnhanced via synergistic cytotoxicity

Synergistic Mechanisms of Microtubule Dynamics and Epigenetic Modulation

The synergy between tubulin and HDAC inhibition arises from mechanistic crosstalk at molecular and cellular levels:

  • Direct Biochemical Crosstalk: HDAC6, a cytoplasmic deacetylase, specifically deacetylates α-tubulin at Lys-40. Hyperacetylation (via HDAC6 inhibition) stabilizes microtubules, while tubulin polymerization inhibitors (e.g., colchicine-site binders) induce destabilization. Dual inhibitors create a "dynamic trap" by concurrently promoting acetylation and depolymerization, triggering catastrophic cytoskeletal collapse [2] [6].
  • Transcriptional and Post-Translational Integration: HDAC inhibitors increase histone acetylation, reactivating silenced tumor suppressors (e.g., p21). Concurrently, tubulin inhibition activates stress-response pathways. This dual stress epigenetically and biochemically amplifies pro-apoptotic signals like BIM and NOXA while suppressing survivin [4] [9].
  • Antiangiogenic Potentiation: Both HDAC and tubulin inhibitors independently disrupt tumor vasculature. HDAC inhibitors downregulate HIF-1α and VEGF, while tubulin agents (e.g., combretastatin analogs) rapidly collapse endothelial cytoskeletons. Dual inhibitors like Tubulin/HDAC-IN-2 exhibit superior vascular-disrupting activity by concurrently blocking pro-angiogenic signaling and endothelial cell motility [5] [10].

In vitro and in vivo studies validate this synergy:

"Co-administration of HDACi (entinostat) and tubulin inhibitors (CA-4) shows 5–10-fold lower IC50 values than monotherapies in breast and prostate cancer models, with marked G2/M arrest and apoptosis" [2] [8].

Properties

Product Name

Tubulin/HDAC-IN-2

IUPAC Name

2-fluoro-N-hydroxy-2-[2-methoxy-5-[1-(2-methylquinolin-4-yl)ethenyl]phenoxy]acetamide

Molecular Formula

C21H19FN2O4

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H19FN2O4/c1-12-10-16(15-6-4-5-7-17(15)23-12)13(2)14-8-9-18(27-3)19(11-14)28-20(22)21(25)24-26/h4-11,20,26H,2H2,1,3H3,(H,24,25)

InChI Key

KTNKYIOGJFVNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=C)C3=CC(=C(C=C3)OC)OC(C(=O)NO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.